3-(Oxolan-3-yl)propane-1-sulfonyl chloride

描述

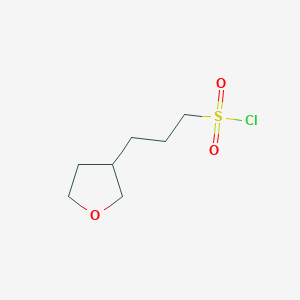

Structure

3D Structure

属性

IUPAC Name |

3-(oxolan-3-yl)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMARWMNQCLLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Strategies for Carbon-Sulfur Bond Formation in Alkyl Sulfonyl Chlorides

The creation of the C-S bond is a fundamental step in the synthesis of organosulfur compounds. For alkyl sulfonyl chlorides, this is often achieved through direct chlorosulfonylation, where a sulfur- and chlorine-containing moiety is introduced into an organic molecule.

Direct Chlorosulfonylation Approaches

Direct chlorosulfonylation methods involve the simultaneous introduction of sulfur and chlorine atoms to form the sulfonyl chloride group. These are often oxidative processes starting from precursors with sulfur in a lower oxidation state.

Synthesis from Thiol Precursors (e.g., 3-(Oxolan-3-yl)propane-1-thiol)

The oxidative chlorination of thiols is a primary and frequently utilized pathway for preparing sulfonyl chlorides. nih.gov This transformation requires an oxidant and a chloride source. For the synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, the corresponding precursor, 3-(Oxolan-3-yl)propane-1-thiol, would be subjected to these conditions. A variety of reagent systems have been developed to effect this conversion, offering mild conditions and high yields.

One effective method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org Another powerful system combines hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂), which acts as a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This method is noted for its short reaction times and excellent yields. organic-chemistry.org Similarly, chlorine dioxide has been demonstrated as an effective oxidant for converting alkanethiols into sulfonyl chlorides with high product yields (45–82%). scispace.com

More environmentally conscious approaches have also been developed. A metal-free synthesis using ammonium nitrate, aqueous HCl, and oxygen as the terminal oxidant provides a greener alternative for converting various thiols to sulfonyl chlorides. rsc.org

| Oxidant/Chlorine Source | Key Advantages | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) / HCl | Good yields under smooth conditions | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Highly reactive, excellent yields, short reaction times | organic-chemistry.org |

| Chlorine Dioxide (ClO₂) | Convenient, simple, and provides high yields | scispace.com |

| Ammonium Nitrate / HCl / O₂ | Environmentally benign, metal-free | rsc.org |

| Nitrate Salt / Chlorotrimethylsilane | Mild, efficient, highly selective, clean reactions | organic-chemistry.org |

Oxidative Chlorination from Sulfides

An alternative to thiols, dialkyl sulfides can also serve as precursors to alkyl sulfonyl chlorides through oxidative cleavage. acsgcipr.org This process involves the oxidation of the sulfide and cleavage of one of the carbon-sulfur bonds. For this strategy to be effective without producing product mixtures, one of the alkyl groups attached to the sulfur should be a good leaving group, such as a benzyl or t-butyl group. acsgcipr.org

The reaction mechanism is understood to proceed through the formation of a cationic chlorinated sulfur species, which is then oxidized, cleaved, and hydrolyzed. acsgcipr.org Stoichiometrically, three moles of chlorine (Cl₂) are typically required for this transformation. acsgcipr.org The reaction of a suitable sulfide precursor, such as S-(3-(oxolan-3-yl)propyl) tert-butyl sulfide, with chlorine in an aqueous medium would yield the desired this compound and tert-butyl chloride as a byproduct.

Transformation of Pre-existing Organosulfur Functionalities

When a molecule already contains a sulfur atom at the desired position, it can be converted into a sulfonyl chloride through various transformations. This approach is valuable as it leverages readily available organosulfur compounds.

From Sulfonyl Hydrazides

The conversion of sulfonyl hydrazides into sulfonyl chlorides offers a simple and rapid synthetic route. nih.gov This method is particularly useful because sulfonyl hydrazides can be stable, crystalline solids, making them easy to handle and store. The transformation can be efficiently achieved by reacting the corresponding sulfonyl hydrazide, in this case, 3-(oxolan-3-yl)propane-1-sulfonyl hydrazide, with an N-halosuccinimide.

Specifically, treating the sulfonyl hydrazide with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature leads to the formation of the sulfonyl chloride in high yield. nih.govresearchgate.net The reactions are typically clean, highly selective, and can be performed on a large scale. nih.gov

| Reagent | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile (CH₃CN) | Room Temperature | ~2 hours | nih.gov |

Conversion from Sulfonic Acids or their Salts

One of the most traditional and widely applicable methods for preparing sulfonyl chlorides is the direct chlorination of sulfonic acids or their corresponding salts. google.com This method involves treating the sulfonic acid, 3-(oxolan-3-yl)propane-1-sulfonic acid, or its sodium salt with a strong chlorinating agent.

Commonly used reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). rsc.org While effective, these reagents are often harsh and can be hazardous. rsc.org Milder and more modern alternatives have been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been successfully used to convert sulfonic acids to sulfonyl chlorides under neutral conditions, providing a less aggressive synthetic route. researchgate.net This reaction can be performed in a solvent such as dry acetone, often with the addition of a base like triethylamine. chemicalbook.com

Consideration of the Oxolane Ring in Synthetic Design

The presence of the oxolane (tetrahydrofuran) ring in the target molecule, this compound, introduces specific stereochemical and stability factors that must be carefully considered during the design of a synthetic route.

Compatibility of Tetrahydrofuran (B95107) Moiety with Reaction Conditions

The tetrahydrofuran (THF) ring is a common structural motif and a widely used aprotic solvent in organic synthesis, known for its general stability. chemicalbook.comwikipedia.org It is a versatile solvent for a range of chemical compounds, from nonpolar to polar. wikipedia.org The THF moiety is typically stable under a wide variety of reaction conditions, including those involving organometallic reagents like Grignard and organolithium compounds, which are often employed in modern synthetic chemistry. wikipedia.org This inherent stability makes it compatible with many of the reaction conditions required for the introduction and manipulation of the sulfonyl chloride functional group. Its robustness obviates the need for complex protecting group strategies for the ring itself during many synthetic transformations. organic-chemistry.org

Potential for Diastereoselectivity or Enantioselectivity in Oxolane-Substituted Systems

The oxolane ring in this compound contains a stereocenter at the C3 position. Consequently, the synthesis of this molecule can result in a mixture of stereoisomers. Achieving high levels of diastereoselectivity or enantioselectivity is a key goal in modern organic synthesis to ensure the production of a single, desired isomer. Numerous stereoselective methods have been developed for the synthesis of substituted tetrahydrofurans. researchgate.netnottingham.ac.uknih.gov

Several advanced strategies can be employed to control the stereochemistry of the oxolane ring:

Asymmetric Cycloadditions: A chiral vinyl sulfoxide can undergo highly diastereoselective Diels-Alder cycloadditions with substituted furans. The resulting cycloadducts can then be stereoselectively transformed into substituted tetrahydrofurans. acs.org

Catalytic Asymmetric Cycloetherification: Bifunctional organocatalysts, such as those based on cinchona alkaloids, can enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org

Sequential Reactions: A one-pot sequence involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols can provide efficient access to polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org

Palladium-Catalyzed Cycloadditions: The palladium-catalyzed cycloaddition of trimethylenemethane (TMM) with ketones, using phosphoramidite ligands, can produce 2,2-disubstituted tetrahydrofurans in high yield and enantiomeric excess. nih.gov

Lewis Acid-Mediated Rearrangements: The rearrangement of substituted 1,3-dioxolan-4-ones mediated by Lewis acids provides another route to substituted tetrahydrofurans. nih.gov

By applying these principles, a synthetic route can be designed to produce this compound as a single enantiomer or a specific diastereomer.

Catalytic Approaches in the Synthesis of this compound

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents. nbinno.com Modern synthetic chemistry increasingly relies on catalytic approaches to improve efficiency, selectivity, and sustainability. nbinno.com These methods are applicable to the synthesis of a wide range of sulfonyl chlorides, including aliphatic ones like the target compound.

Metal-Catalyzed Methods

Various transition metals have been shown to effectively catalyze the formation of sulfonyl chlorides and their derivatives from diverse starting materials. These methods offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Recent advancements in metal-catalyzed sulfonylation reactions include:

Copper-Catalyzed Reactions: Copper catalysts are widely used in sulfonylation chemistry. A Sandmeyer-type reaction, which converts anilines to sulfonyl chlorides using a stable SO₂ surrogate and a copper catalyst, is a notable example. researchgate.net Additionally, copper(I) iodide (CuI) catalyzes the efficient synthesis of sulfones from organozinc reagents and sulfonyl chlorides at room temperature. scispace.comrmit.edu.au

Iron-Catalyzed Reactions: Photoinduced iron catalysis enables the decarboxylative sulfonylation of carboxylic acids. acs.org This method is mild, highly efficient, and tolerates a broad scope of substrates. acs.org

Palladium and Nickel-Catalyzed Reactions: Palladium and nickel catalysts are effective for the sulfonylation of aryl bromides using an inorganic sulfur salt as an SO₂ surrogate. researchgate.net These metals are also used in desulfitative cross-coupling reactions to form C-S bonds. epfl.ch

Cobalt-Catalyzed Reactions: Cobalt complexes can catalyze the coupling of boronic acids with ammonium salts and potassium metabisulfite to afford aryl alkyl sulfones. researchgate.net

Interactive Table: Metal-Catalyzed Sulfonylation/Sulfone Synthesis Methods

| Metal Catalyst | Starting Materials | Reaction Type | Key Features |

| Copper (Cu) | Anilines, SO₂ surrogate | Sandmeyer-type Sulfonylation | Works on a wide range of anilines; scalable. researchgate.net |

| Copper (Cu) | Organozinc reagents, Sulfonyl chlorides | Nucleophilic Addition | Proceeds at room temperature; good functional group tolerance. scispace.com |

| Iron (Fe) | Carboxylic acids, SO₂ surrogate | Decarboxylative Sulfonylation | Photoinduced; mild and highly efficient. acs.org |

| Palladium (Pd) | Aryl bromides, SO₂ surrogate | Cross-Coupling | Utilizes inexpensive, odorless inorganic sulfur salt. researchgate.net |

| Nickel (Ni) | Aryl bromides, SO₂ surrogate | Cross-Coupling | Mechanistic studies show insertion of SO₂. researchgate.net |

| Cobalt (Co) | Boronic acids, Ammonium salts | Sulfonylative Coupling | Redox-neutral; rapid and high-yielding. researchgate.net |

Photocatalytic Synthesis Pathways

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the formation of reactive radical intermediates under exceptionally mild conditions. nih.govacs.org This strategy has been successfully applied to the synthesis of sulfonyl chlorides.

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a sulfonyl chloride precursor to generate a sulfonyl radical. acs.org This radical can then participate in various bond-forming reactions.

Key features of photocatalytic approaches include:

Mild Conditions: Reactions are typically conducted at room temperature under visible light irradiation, which enhances functional group tolerance. nih.govacs.org

Diverse Catalysts: A range of photocatalysts can be used, including iridium and copper complexes, as well as heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI). nih.govacs.orgacs.org

Versatile Precursors: These methods can utilize various starting materials, such as arenediazonium salts, thiols, and thioacetates, to generate sulfonyl chlorides. nih.gov

Interactive Table: Photocatalytic Systems for Sulfonyl Chloride Synthesis

| Photocatalyst | Precursor(s) | Reaction Type | Light Source | Key Features |

| fac-[Ir(ppy)₃] | Sulfonyl chlorides, Styrenes | Atom Transfer Radical Addition (ATRA) | Visible Light | Forms β-hydroxysulfones in high yields. acs.org |

| [Cu(dap)₂Cl] | Alkenes, CF₃SO₂Cl | Atom Transfer Radical Addition (ATRA) | Visible Light | Used for synthesis of trifluoromethylated sulfonyl chlorides. acs.org |

| Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium salts | Sandmeyer-type Alternative | Visible Light (465 nm) | Heterogeneous, metal-free, and recyclable catalyst. nih.govacs.org |

| Potassium Poly(heptazine imide) (K-PHI) | Thiols, Thioacetates | Oxidative Chlorination | Visible Light (465 nm) | Chromoselective synthesis is possible by varying light wavelength. researchgate.net |

These photocatalytic methods offer a sustainable and efficient alternative to traditional synthetic routes, providing a powerful platform for the synthesis of complex molecules like this compound. nih.gov

Organocatalytic Systems for Enhanced Efficiency

While specific organocatalytic systems for the synthesis of this compound have not been extensively reported in the literature, the principles of organocatalysis can be applied to enhance the efficiency and sustainability of its synthesis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers several advantages over traditional metal-based catalysis, including lower toxicity, reduced cost, and milder reaction conditions.

For the synthesis of alkanesulfonyl chlorides, organocatalysts could potentially be employed in the key oxidation and chlorination steps. For instance, in the oxidation of a suitable precursor, such as 3-(oxolan-3-yl)propane-1-thiol, organocatalysts could facilitate the use of greener oxidants.

One potential approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst in conjunction with a co-oxidant. NHPI is known to catalyze the aerobic oxidation of various organic compounds. In a hypothetical application to the synthesis of this compound, NHPI could catalyze the oxidation of the corresponding thiol or a related sulfur-containing starting material to a sulfonic acid intermediate, which can then be converted to the sulfonyl chloride.

Another emerging area is the use of organophotoredox catalysis. While not yet documented for this specific compound, such systems, employing organic dyes as catalysts, can activate substrates under visible light to promote challenging transformations. This could potentially enable the direct conversion of less reactive precursors to the target sulfonyl chloride under mild conditions.

The development of bespoke organocatalysts designed to recognize the 3-(oxolanyl)propyl moiety could lead to highly selective and efficient synthetic routes. Such catalysts would likely be bifunctional, possessing both a recognition site for the substrate and a catalytic center to promote the desired transformation.

Although still a developing field for the synthesis of aliphatic sulfonyl chlorides, the application of organocatalytic systems holds significant promise for improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound.

Methodological Advancements and Process Optimization

Development of One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and resources. For the synthesis of this compound, a one-pot approach could commence from a readily available starting material like 3-(oxolan-3-yl)propan-1-ol or 3-(oxolan-3-yl)propyl bromide.

For example, a possible one-pot sequence could be:

Thiol formation: Reaction of 3-(oxolan-3-yl)propan-1-ol with a thiolating agent.

Oxidative chlorination: Direct conversion of the in situ generated thiol to the sulfonyl chloride using a suitable oxidizing and chlorinating system.

The choice of reagents is crucial for the success of a one-pot protocol. Reagents must be compatible with each other and the intermediates formed during the reaction sequence.

| Starting Material | Potential Reagents | Key Transformation |

| 3-(Oxolan-3-yl)propan-1-ol | 1. PPh₃, Thiourea; 2. NCS, HCl | Conversion of alcohol to thiol, followed by oxidative chlorination |

| 3-(Oxolan-3-yl)propyl bromide | 1. NaSH; 2. Cl₂, H₂O | Nucleophilic substitution to form thiol, followed by chlorination |

This table presents hypothetical one-pot sequences for the synthesis of this compound.

The development of such protocols for this compound would represent a significant step towards more efficient and economical production.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize the environmental impact of chemical processes. For the synthesis of this compound, several aspects can be addressed to align with these principles.

Solvent Choice: Traditional syntheses of sulfonyl chlorides often employ chlorinated solvents such as dichloromethane or chloroform. Green chemistry encourages the use of more benign solvents. For the synthesis of this compound, exploring the use of greener alternatives like 2-methyltetrahydrofuran (a derivative of the oxolane ring present in the target molecule), or even water if the reaction conditions permit, would be a significant improvement. The use of ionic liquids or deep eutectic solvents could also be investigated as recyclable reaction media.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. To improve the atom economy in the synthesis of this compound, it is desirable to use catalytic methods and reactions that generate minimal byproducts. For instance, using a catalytic amount of a reagent for the chlorination step instead of a stoichiometric amount of a chlorinating agent that generates significant waste would enhance the atom economy.

Alternative Reagents: The use of hazardous reagents like thionyl chloride or chlorine gas is common in sulfonyl chloride synthesis. Green chemistry promotes the use of safer alternatives. For the synthesis of this compound, systems like N-chlorosuccinimide (NCS) in the presence of a chloride source, or oxidative chlorination using hydrogen peroxide and a chloride salt, could be considered as milder and safer options.

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Solvent | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran, Water, Ionic Liquids |

| Reagents | Thionyl chloride, Chlorine gas | N-Chlorosuccinimide/HCl, H₂O₂/NaCl |

| Catalysis | Stoichiometric reagents | Development of catalytic oxidation/chlorination |

This table compares conventional and greener approaches for the synthesis of sulfonyl chlorides, applicable to this compound.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Synthetic Utility and Derivative Chemistry of 3 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, featuring both a reactive sulfonyl chloride and a cyclic ether, theoretically positions it as a valuable component in the synthesis of complex molecules. The sulfonyl chloride can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The oxolane ring can influence the physicochemical properties, such as solubility and polarity, of the resulting molecules and potentially engage in hydrogen bonding.

Construction of Novel Sulfonamide-Containing Heterocycles

In principle, this compound could be employed in the synthesis of novel sulfonamide-containing heterocycles. This could be achieved through intramolecular cyclization reactions of sulfonamides derived from this starting material or by using it as a building block in multi-component reactions that form heterocyclic rings. However, specific examples of such syntheses utilizing this particular sulfonyl chloride are not readily found in the surveyed literature.

Incorporation into Chiral Auxiliaries or Ligands

The oxolane ring in this compound contains a stereocenter, suggesting that its chiral derivatives could be used in the development of new chiral auxiliaries or ligands for asymmetric synthesis. The synthesis of enantiomerically pure forms of this compound would be a prerequisite for such applications. These chiral ligands could then be coordinated with metal centers to create catalysts for stereoselective transformations. At present, there is a lack of published research detailing the synthesis and application of chiral ligands derived specifically from this compound.

Precursor for Advanced Organic Materials (e.g., polymers, functional surfaces)

The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers. The sulfonyl chloride group could be used for polymerization reactions, for instance, through the formation of polysulfonamides or polysulfonates. The oxolane moiety could impart specific properties to the resulting polymer, such as thermal stability or altered solubility. Additionally, this compound could be used to modify surfaces by covalently attaching it to a substrate, thereby introducing the oxolane-sulfonamide functionality for further chemical transformations or to alter surface properties. Despite this potential, specific studies detailing the use of this compound as a precursor for advanced organic materials are not currently available.

Derivatization for Library Synthesis and High-Throughput Screening

The reactivity of the sulfonyl chloride group makes this compound a candidate for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening (HTS) in drug discovery.

Parallel Synthesis of Diversified Oxolane-Sulfonamide Derivatives

This compound could serve as a scaffold in the parallel synthesis of a library of diverse oxolane-sulfonamide derivatives. By reacting this compound with a wide array of amines in a parallel fashion, a large number of distinct compounds can be generated efficiently. These libraries could then be screened for biological activity against various therapeutic targets. While this is a plausible application, documented examples of large-scale library synthesis using this specific building block are not found in the reviewed literature.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reactant | Product Class |

| Sulfonamide Formation | Primary/Secondary Amines | Oxolane-Sulfonamides |

| Sulfonate Ester Formation | Alcohols/Phenols | Oxolane-Sulfonate Esters |

Scaffold Decoration Strategies Utilizing the Sulfonyl Chloride Group

In a scaffold decoration strategy, the 3-(oxolan-3-yl)propane-sulfonyl group could be attached to a core molecular scaffold. The versatility of sulfonyl chloride chemistry allows for its reaction with various nucleophilic functional groups present on a parent scaffold. This approach enables the systematic modification of a core structure to explore the structure-activity relationship (SAR) of a compound series. The oxolane moiety would introduce a specific polar, cyclic ether functionality that could influence biological activity and pharmacokinetic properties. As with other potential applications, specific published examples of scaffold decoration strategies employing this compound are scarce.

Application in Cascade and Multicomponent Reactions

The bifunctional nature of this compound, containing both an electrophilic sulfonyl chloride and a potentially coordinating or ring-opening susceptible oxolane ring, makes it an intriguing candidate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency in building molecular complexity.

In a hypothetical multicomponent reaction scenario, the sulfonyl chloride moiety could react with a nucleophile, such as an amine, to form a sulfonamide. This initial reaction could be followed by the introduction of another reagent that interacts with the oxolane ring. For instance, under Lewis acidic conditions, the ether oxygen could coordinate to the acid, activating the ring for nucleophilic attack. If the initial amine nucleophile contains another functional group, an intramolecular cyclization could ensue, leading to complex heterocyclic structures.

A potential cascade reaction could be initiated by the reaction of the sulfonyl chloride. The resulting product, still containing the oxolane ring, could then undergo a subsequent transformation. For example, treatment with a strong acid could promote a rearrangement or ring-opening of the oxolane, which is then trapped by an internal or external nucleophile. The specific pathways would be highly dependent on the reaction conditions and the other reactants involved.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product |

| This compound | Aniline | Formaldehyde | Lewis Acid (e.g., Sc(OTf)₃) | N-(3-(oxolan-3-yl)propyl)sulfonyl-N-phenylmethanamine derivative |

This table illustrates a conceptual Mannich-type reaction following sulfonamide formation, showcasing the potential for rapid assembly of complex molecules from simple precursors.

Development of Reactive Intermediates from this compound

The sulfonyl chloride group is a well-established precursor to several highly reactive intermediates. The generation of these species from this compound would open up further avenues for its synthetic application.

Alkanesulfonyl chlorides bearing at least one α-hydrogen can undergo elimination of hydrogen chloride in the presence of a non-nucleophilic base, such as triethylamine, to generate highly reactive sulfenes (R₂C=SO₂). These intermediates are not typically isolated but are trapped in situ with suitable reagents.

For this compound, the carbon alpha to the sulfonyl group bears two protons, making it a suitable precursor for the corresponding sulfene, (3-(oxolan-3-yl)propyl)sulfene. The generation of this intermediate would be achieved by treating the sulfonyl chloride with a strong, hindered base.

Once formed, sulfenes are known to participate in a variety of cycloaddition reactions. A common application is the [2+2] cycloaddition with electron-rich alkenes, such as enamines, to form four-membered thietane 1,1-dioxides. These cyclic sulfonamides can be valuable building blocks for further synthetic transformations.

Table 2: Potential Cycloaddition Reactions of (3-(Oxolan-3-yl)propyl)sulfene

| Trapping Agent | Reaction Type | Product Class |

| Enamine | [2+2] Cycloaddition | Thietane 1,1-dioxide |

| Ynamine | [2+2] Cycloaddition | Thiete 1,1-dioxide |

| Ketene acetal | [2+2] Cycloaddition | 3-Alkoxythietane 1,1-dioxide |

| Dienes | [4+2] Cycloaddition | Dihydrothiopyran 1,1-dioxide |

The oxolane moiety in the sulfene generated from this compound could potentially influence the stereoselectivity of these cycloaddition reactions, a topic worthy of future investigation.

Beyond sulfenes, sulfonyl chlorides can be precursors to other reactive organosulfur species. For instance, under radical-generating conditions (e.g., using initiators like AIBN or photolysis), the S-Cl bond can undergo homolytic cleavage to produce a sulfonyl radical. These radicals can participate in a range of reactions, including addition to alkenes and alkynes, and atom transfer radical cyclization reactions.

The 3-(oxolan-3-yl)propane-1-sulfonyl radical could be generated and used to initiate radical cascades. For example, its addition to a strategically chosen diene could be followed by an intramolecular cyclization involving the oxolane ring, leading to the formation of complex bicyclic structures.

Furthermore, reduction of the sulfonyl chloride could lead to the formation of a sulfinate, which can be a versatile intermediate in its own right. Alternatively, nucleophilic substitution at the sulfur atom with various nucleophiles can lead to a diverse array of sulfonated derivatives, further expanding the synthetic utility of the parent compound.

Computational Chemistry and Spectroscopic Characterization in Research of 3 Oxolan 3 Yl Propane 1 Sulfonyl Chloride

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in predicting the reactivity and stability of chemical compounds. Methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations are standard approaches for these investigations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a compound like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, DFT calculations could provide valuable insights into its reaction pathways. Researchers could model potential reactions, such as nucleophilic substitution at the sulfonyl chloride group, to determine the most likely mechanisms. These calculations would involve mapping the potential energy surface, locating transition states, and calculating activation energies. The results would help in predicting the feasibility and kinetics of various reactions. However, at present, no specific DFT studies on the reaction pathways of this compound have been published.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other reactants. These simulations would track the atomic movements over time, providing a detailed picture of the molecule's conformational changes, solvation, and interactions with other molecules. This information is crucial for understanding its reactivity on a microscopic level. As with DFT calculations, there is currently a lack of published MD simulation studies specifically targeting this compound.

Advanced Spectroscopic Analysis for Structural Elucidation

Advanced spectroscopic techniques are essential for the detailed characterization of chemical structures and for gaining mechanistic insights that go beyond basic identification.

NMR Spectroscopy (e.g., ¹H, ¹³C, ³⁵S, ¹⁹F (if applicable)) for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. While basic ¹H and ¹³C NMR spectra would be used for initial identification, more advanced NMR techniques could provide deeper mechanistic insights into the reactions of this compound. For instance, in-situ NMR monitoring of a reaction could help identify transient intermediates. Furthermore, the use of less common nuclei, such as ³⁵S NMR, could offer direct information about the electronic environment of the sulfur atom in the sulfonyl chloride group, although its application can be challenging due to the quadrupolar nature of the ³⁵S nucleus. Should the molecule be functionalized with fluorine, ¹⁹F NMR would be a highly sensitive probe for studying structural changes. To date, no such advanced NMR studies for this specific compound have been reported.

Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. Tandem Mass Spectrometry (MS/MS) would be invaluable for analyzing its fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it would be possible to deduce the compound's connectivity and identify characteristic fragmentation patterns. This information is crucial for structural confirmation and for identifying the compound in complex mixtures. However, detailed fragmentation pathway analyses for this specific sulfonyl chloride are not available in the literature.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. A detailed analysis of the vibrational spectra of this compound would allow for the assignment of specific vibrational frequencies to the various functional groups and skeletal modes within the molecule. This can provide information on the molecule's conformation and bonding. Theoretical calculations, such as DFT, are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. At present, a comprehensive vibrational mode analysis for this compound has not been published.

Conformational Analysis of the Oxolane-Propyl Sulfonyl Chloride Structure

The oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms, to alleviate torsional strain. For a 3-substituted oxolane, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position in these conformations. Generally, the pseudo-equatorial orientation is favored to minimize steric hindrance.

Computational chemistry, particularly using Density Functional Theory (DFT) methods, would be the ideal tool to investigate the potential energy surface of this molecule. Such studies would identify the stable conformers and the energy barriers for interconversion between them. In the absence of specific data, a hypothetical conformational analysis can be considered, focusing on the most plausible low-energy structures. These would likely involve the propyl chain in an extended, anti-periplanar arrangement to minimize steric clashes, with the oxolane ring substituent in a pseudo-equatorial position.

Impact of Conformation on Reactivity and Selectivity

The conformational preferences of this compound are expected to have a profound impact on its reactivity and the selectivity of its chemical transformations. The accessibility of the electrophilic sulfur atom in the sulfonyl chloride group is directly influenced by the molecule's three-dimensional structure.

In a compact, folded conformation, the oxolane ring could sterically hinder the approach of a nucleophile to the sulfur atom, thereby decreasing the reaction rate. Conversely, an extended conformation would leave the sulfonyl chloride group more exposed and accessible, leading to enhanced reactivity. The specific orientation of the sulfonyl chloride group relative to the oxolane ring can also influence the trajectory of the incoming nucleophile, which can be crucial in stereoselective reactions.

For instance, in reactions with chiral nucleophiles, different conformers of the sulfonyl chloride could exhibit different levels of diastereoselectivity. The preferred conformation would dictate the facial bias for the nucleophilic attack, leading to a predominance of one stereoisomeric product over the other.

The following interactive data table illustrates a hypothetical scenario based on computational chemistry, showing the relative energies of different conformers and their potential impact on reactivity.

| Conformer | Dihedral Angle (Ring-C1-C2-C3) | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) | Predicted Reactivity |

| A (Extended) | 180° | 180° | 0.0 | High |

| B (Gauche 1) | 60° | 180° | 1.2 | Moderate |

| C (Gauche 2) | 180° | 60° | 1.5 | Moderate |

| D (Folded) | 60° | 60° | 3.5 | Low |

This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

X-ray Crystallography of Derivatives for Solid-State Conformational Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. While no crystallographic data for this compound itself is publicly available, the study of its stable, crystalline derivatives (e.g., sulfonamides or sulfonate esters) can provide invaluable insights into its preferred solid-state conformation.

A hypothetical set of crystallographic data for a derivative, for instance, a sulfonamide formed by reacting this compound with a simple amine, is presented in the interactive table below to illustrate the type of information that would be obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 95.3 |

| Volume (ų) | 1365.2 |

| Z | 4 |

| C-S-Cl bond angle (°) | 106.5 |

| O=S=O bond angle (°) | 120.1 |

This table contains hypothetical data for illustrative purposes, as no experimental crystal structure has been reported for a derivative of this compound.

The solid-state conformation revealed by X-ray crystallography may not be identical to the most stable conformation in solution, as crystal packing forces can favor a different arrangement. However, it often corresponds to one of the low-energy conformers predicted by computational methods, providing an experimental anchor for theoretical studies.

Future Perspectives and Emerging Research Avenues

Novel Catalytic Systems for Sustainable Transformations

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, future research will likely concentrate on novel catalytic systems that minimize waste, reduce energy consumption, and avoid harsh reagents. nbinno.com

Nature's catalysts—enzymes—offer remarkable efficiency and specificity. acs.org A significant future direction involves harnessing enzymes or creating synthetic mimics for the synthesis of sulfonyl chlorides. While direct enzymatic synthesis of this compound is a long-term goal, researchers are exploring biomimetic approaches. For instance, systems that mimic the action of haloperoxidases, which use hydrogen peroxide to oxidize halides, could be adapted for the chlorosulfonylation of suitable precursors. acs.org Small peptides are also being developed as catalysts to achieve selective group transfer reactions, including enantioselective sulfonylation, which could be applied to desymmetrize meso-diols using a precursor to the target molecule. nih.govnih.gov

Table 1: Comparison of Potential Biomimetic Catalytic Approaches

| Catalytic Approach | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Enzyme-Based | High selectivity and efficiency, mild reaction conditions. acs.org | Discovery and engineering of enzymes for chlorosulfonylation. |

| Biomimetic Complexes | More robust and versatile than natural enzymes. researchgate.net | Development of synthetic catalysts that mimic enzyme active sites. acs.org |

| Peptide Catalysis | Potential for high enantioselectivity in chiral syntheses. nih.gov | Design of specific peptide sequences for sulfonyl transfer reactions. |

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green chemistry due to their ease of separation and recyclability. Recent breakthroughs in photocatalysis using metal-free, heterogeneous materials like potassium poly(heptazine imide) (K-PHI) have shown promise for sulfonyl chloride synthesis. nih.govacs.org This method uses visible light to drive the reaction under mild conditions, offering a sustainable alternative to traditional methods that often require harsh reagents like copper salts. nih.govacs.orgmpg.de Applying this technology to a suitable precursor of this compound could lead to a more environmentally friendly and cost-effective production process. The catalyst's stability and high performance over several cycles have been confirmed, underscoring its potential for industrial application. mpg.de

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in safety, scalability, and control, particularly for highly exothermic reactions often involved in sulfonyl chloride synthesis. mdpi.comrsc.org The development of an automated, continuous manufacturing process for aryl sulfonyl chlorides has demonstrated significant improvements in consistency, reliability, and space-time yield. mdpi.comresearchgate.net Such a system could be adapted for the production of this compound, allowing for precise control over reaction parameters like temperature and mixing, thereby minimizing byproduct formation and improving safety. nih.gov The integration of real-time monitoring and feedback controllers would further enhance process efficiency and product quality. researchgate.net

Development of New Reaction Manifolds and Synthetic Methodologies

Research is continuously expanding the toolbox of reactions available to synthetic chemists. For sulfonyl chlorides, new methods are emerging that bypass traditional, often harsh, chlorosulfonation procedures. mdpi.com Noteworthy developments include:

Photocatalytic Methods: Using visible light and a photocatalyst, sulfonyl chlorides can be generated from various precursors like thiols and thioacetates. nih.gov This approach is notable for its mild conditions and high functional group tolerance.

Synthesis from Sulfonamides: A novel method allows for the late-stage conversion of highly functionalized primary sulfonamides directly into sulfonyl chlorides using a pyrylium salt (Pyry-BF4). nih.gov This opens up new synthetic routes where the stable sulfonamide group can be installed early and activated to the more reactive sulfonyl chloride at a later stage.

Oxidative Chlorination: Milder and more efficient reagents are being developed for the oxidative chlorination of thiols and disulfides to form sulfonyl chlorides, moving away from harsh traditional reagents. rsc.orgresearchgate.net

These new methodologies could provide more efficient and versatile pathways to synthesize this compound and its derivatives.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Predict Reactivity: AI can analyze the steric and electronic properties of precursors to predict the most likely outcome of a reaction, saving significant experimental time and resources. eurekalert.org

Optimize Conditions: ML algorithms can suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts.

Discover New Routes: AI-powered retrosynthesis tools can propose novel synthetic pathways that may be more efficient or sustainable than known methods. chemcopilot.com

Exploration of Stereoselective Syntheses of Chiral Derivatives

The 3-(Oxolan-3-yl) moiety contains a stereocenter, meaning the compound can exist as different enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a critical area of future research is the development of stereoselective methods to synthesize specific enantiomers of this compound.

Current strategies in asymmetric synthesis that could be applied include:

Chiral Auxiliaries: Using chiral alcohols, such as menthol derivatives or sugar-derived diacetone-d-glucose, to form diastereomeric sulfinate esters. nih.gov These diastereomers can be separated and then converted to the desired enantiomerically pure sulfonyl chloride.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as peptides or Cinchona alkaloids, to directly synthesize enantioenriched sulfinate esters from sulfinates and alcohols. ntu.edu.sg Recent advances have also demonstrated the use of chiral nickel catalysts in asymmetric sulfonylation reactions. rsc.org

Kinetic Resolution: Using a chiral catalyst to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enriched. acs.org

The ability to access enantiomerically pure forms of this compound would be crucial for investigating its potential applications in pharmacology and materials science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Potassium poly(heptazine imide) |

| p-toluenesulfonyl chloride |

| Menthol |

| Diacetone-d-glucose |

| Sildenafil |

| Etoricoxib |

| Celecoxib |

| Amprenavir |

| Darunavir |

| Lamivudine |

| Emtricitabine |

| Thionyl chloride |

| Sulfuryl chloride |

| N-Chlorosuccinimide |

| N-Bromosuccinimide |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(Oxolan-3-yl)propane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding alcohol or thiol precursor, followed by chlorination. For example, analogous sulfonyl chlorides like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are prepared by reacting sulfonic acid derivatives with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions . Optimization involves controlling reaction temperature (0–5°C to prevent side reactions) and using inert solvents like dichloromethane. Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical for high purity .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization is preferred for large-scale purification, leveraging solubility differences in solvents like chloroform or toluene. For complex mixtures, flash chromatography with a silica gel stationary phase and a non-polar to polar solvent gradient (e.g., hexane/ethyl acetate) effectively separates sulfonyl chlorides from byproducts . Purity assessment via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and NMR (δ 3.5–4.0 ppm for oxolane protons) is recommended .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer : Due to its reactive sulfonyl chloride group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation (mouse LCLo: 1160 mg/m³ for related compounds ). Store under nitrogen at 2–8°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the oxolane (tetrahydrofuran) ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The oxolane ring introduces steric hindrance and electron-donating effects, slowing sulfonate ester formation compared to linear analogs. For example, Tetrahydropyran-4-sulfonyl chloride (a structural analog) shows reduced reactivity with primary amines due to steric shielding of the sulfonyl chloride group . Computational modeling (DFT) can predict reaction sites, while kinetic studies under varying temperatures (25–60°C) quantify activation energies .

Q. What analytical methods reliably confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct oxolane protons (δ 1.8–2.2 ppm for CH₂, δ 3.7–4.1 ppm for OCH₂). ¹³C NMR confirms sulfonyl chloride presence (δ 55–60 ppm for SO₂Cl) .

- Mass Spectrometry : ESI-MS in negative mode ([M-Cl]⁻ ion) or HRMS (exact mass ~228.01 g/mol) validates molecular composition .

- Elemental Analysis : Carbon and sulfur content should align with theoretical values (C: ~36%, S: ~14%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show hydrolysis to sulfonic acid occurs in humid environments (t₁/₂ = 24 hrs at 40% RH). Storage under argon at -20°C extends stability to >6 months. Degradation products (e.g., HCl gas) can be monitored via FT-IR (loss of S=O stretch at 1370 cm⁻¹) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for sulfonyl chloride derivatives?

- Methodological Answer : Yield variations often arise from trace moisture (hydrolysis) or incomplete chlorination. Replicate reactions under strictly anhydrous conditions (molecular sieves, dry solvents) and quantify unreacted starting material via HPLC (C18 column, acetonitrile/water mobile phase). For example, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride yields improved from 60% to 85% after solvent drying .

Application-Focused Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer : The sulfonyl chloride group enables covalent modification of biomolecules. It can act as a warhead in protease inhibitors (e.g., targeting SARS-CoV-2 Mpro) or a linker in antibody-drug conjugates (ADCs). Activity assays (e.g., IC₅₀ determination) should use LC-MS to track covalent adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。